Methyl 2-bromo-2-(4-cyanophenyl)acetate
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Overview
Description
Methyl 2-bromo-2-(4-cyanophenyl)acetate: is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzeneacetic acid and is commonly used in organic synthesis and pharmaceutical research. This compound features a bromine atom and a cyano group attached to a benzene ring, making it a versatile intermediate in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized through the halogenation of 2-(4-cyanophenyl)acetic acid methyl ester using bromine in the presence of a suitable catalyst.
Grignard Reaction: Another method involves the reaction of 4-cyanophenyl magnesium bromide with methyl bromoacetate.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some manufacturers may use a continuous flow process to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of 2-bromo-2-(4-aminophenyl)acetate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydride (NaH).
Major Products Formed:
Carboxylic Acids: Oxidation products include 2-bromo-2-(4-cyanophenyl)acetic acid.
Amines: Reduction products include 2-bromo-2-(4-aminophenyl)acetate.
Substituted Derivatives: Substitution reactions can yield various amine or alcohol derivatives.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of kinase inhibitors, which play a crucial role in regulating cellular processes .
Mode of Action
Methyl 2-bromo-2-(4-cyanophenyl)acetate is often used as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with the compound, while in transmetalation, the compound is transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the context in which it is used. In SM cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in SM cross-coupling reactions, the reaction conditions, such as temperature and the presence of a metal catalyst, can significantly affect the compound’s reactivity .
Scientific Research Applications
Chemistry: Methyl 2-bromo-2-(4-cyanophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting cardiovascular diseases and neurological disorders. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-bromo-2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a cyano group.
Methyl 2-bromo-2-(4-nitrophenyl)acetate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness: Methyl 2-bromo-2-(4-cyanophenyl)acetate is unique due to the presence of the cyano group, which imparts different chemical reactivity and biological activity compared to compounds with other substituents.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-bromo-2-(4-cyanophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9(11)8-4-2-7(6-12)3-5-8/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILGZRRSMPASHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885953-33-3 |
Source
|
Record name | methyl 2-bromo-2-(4-cyanophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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